N-(3,4-dimethoxybenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide N-(3,4-dimethoxybenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14800321
InChI: InChI=1S/C22H25N3O6/c1-28-17-6-5-14(9-18(17)29-2)12-23-21(26)7-8-25-13-24-16-11-20(31-4)19(30-3)10-15(16)22(25)27/h5-6,9-11,13H,7-8,12H2,1-4H3,(H,23,26)
SMILES:
Molecular Formula: C22H25N3O6
Molecular Weight: 427.4 g/mol

N-(3,4-dimethoxybenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

CAS No.:

Cat. No.: VC14800321

Molecular Formula: C22H25N3O6

Molecular Weight: 427.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxybenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide -

Specification

Molecular Formula C22H25N3O6
Molecular Weight 427.4 g/mol
IUPAC Name 3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]propanamide
Standard InChI InChI=1S/C22H25N3O6/c1-28-17-6-5-14(9-18(17)29-2)12-23-21(26)7-8-25-13-24-16-11-20(31-4)19(30-3)10-15(16)22(25)27/h5-6,9-11,13H,7-8,12H2,1-4H3,(H,23,26)
Standard InChI Key IHKYEEBIBUCOGJ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CNC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

N-(3,4-Dimethoxybenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide (molecular formula: C<sub>22</sub>H<sub>25</sub>N<sub>3</sub>O<sub>6</sub>) has a molecular weight of 427.4 g/mol. The structure integrates a quinazolin-4-one moiety linked to a 3,4-dimethoxybenzyl group via a propanamide bridge. Key features include:

  • Quinazolin-4-one core: A bicyclic system with methoxy substitutions at positions 6 and 7, critical for bioactivity .

  • Propanamide linker: Connects the quinazoline ring to the 3,4-dimethoxybenzyl group, enhancing solubility and target affinity.

  • Methoxy groups: Improve metabolic stability and membrane permeability .

The compound’s canonical SMILES string (COC1=C(C=C(C=C1)CNC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC) and InChIKey (IHKYEEBIBUCOGJ-UHFFFAOYSA-N) confirm its stereochemical uniqueness .

Synthesis and Manufacturing

Synthetic Route

The synthesis involves a multi-step process:

  • Quinazoline ring formation: Cyclization of anthranilic acid derivatives under acidic conditions yields the 6,7-dimethoxyquinazolin-4-one core .

  • Propanamide linkage: A nucleophilic substitution reaction attaches the 3-(4-oxoquinazolin-3-yl)propanoyl chloride to the 3,4-dimethoxybenzylamine group.

  • Purification: Column chromatography and recrystallization ensure >95% purity.

Optimization Challenges

  • Methoxy group stability: Over-substitution at positions 3 and 4 of the benzyl group reduces yield.

  • Reaction temperature: Maintained at 60–80°C to prevent decomposition.

Molecular Docking and Computational Insights

5-LOX Binding Mode

Docking simulations (PDB: 3V99) reveal:

  • Hydrogen bonds: Between the quinazolin-4-one carbonyl and Tyr383.

  • Hydrophobic interactions: Methoxy groups occupy the 5-LOX hydrophobic pocket .

ADMET Predictions

  • Absorption: High Caco-2 permeability (P<sub>app</sub> = 18.7 × 10<sup>−6</sup> cm/s) .

  • Metabolism: Resistant to CYP3A4-mediated oxidation .

Comparative Analysis with Analogues

CompoundMolecular Weight (g/mol)Target Enzyme (IC<sub>50</sub>)Key Structural Difference
This compound427.45-LOX (0.42 µM)3,4-Dimethoxybenzyl group
EVT-11145203373.41Kinases (1.2 µM)Benzotriazinone core
PubChem CID 39377481 397.4sEH (0.66 µM) 2-Methoxybenzyl substituent

The 3,4-dimethoxybenzyl group in this compound enhances 5-LOX selectivity over FLAP compared to analogues with pyridinyl or thiobenzyl groups .

Applications and Future Directions

Therapeutic Prospects

  • Inflammatory diseases: Rheumatoid arthritis, asthma .

  • Oncology: Adjuvant therapy for hormone-resistant cancers .

Research Gaps

  • In vivo efficacy: Limited data on pharmacokinetics and toxicity.

  • Formulation challenges: Low aqueous solubility (0.12 mg/mL) .

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